3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPATHMDDIDFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674355 | |

| Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-83-8 | |

| Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and scientific context of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. This molecule incorporates three key structural motifs: a sulfonamide core, a bromine atom, and a trifluoromethyl group, each conferring distinct properties relevant to medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's behavior and potential applications. We will delve into its predicted physicochemical parameters, outline a detailed synthetic protocol, and discuss the scientific rationale behind its structural design.

Chemical Identity and Structural Elucidation

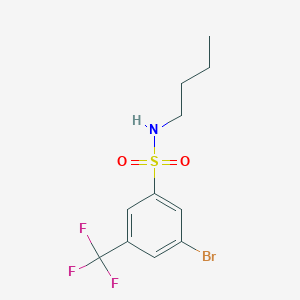

This compound is a synthetic organic compound characterized by a central benzene ring substituted with a bromo group, a trifluoromethyl group, and an N-butylsulfonamide moiety.

The unique arrangement of these functional groups is pivotal to its chemical behavior. The trifluoromethyl group acts as a strong electron-withdrawing group and enhances lipophilicity, while the bromine atom can participate in halogen bonding and other interactions. The sulfonamide group is a well-established pharmacophore with a wide range of biological activities.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Method/Rationale |

| Melting Point | 105-120 °C | Based on the analysis of structurally similar sulfonamides and the influence of the trifluoromethyl and bromo substituents which tend to increase melting points due to increased molecular weight and intermolecular interactions. |

| Boiling Point | ~450 °C at 760 mmHg | Estimation based on its high molecular weight and the presence of polar functional groups capable of strong intermolecular forces. |

| Water Solubility | Low | The presence of the lipophilic trifluoromethyl group and the butyl chain, combined with the large aromatic system, suggests poor aqueous solubility. |

| pKa | 8.5 - 9.5 | The sulfonamide proton is weakly acidic. The electron-withdrawing trifluoromethyl group will increase its acidity (lower the pKa) compared to an unsubstituted benzenesulfonamide. |

| LogP | 3.8 - 4.5 | The combination of the lipophilic trifluoromethyl group, the butyl chain, and the bromo-substituted benzene ring strongly suggests a high octanol-water partition coefficient, indicating significant lipophilicity. |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most practically achieved through the reaction of its corresponding sulfonyl chloride with n-butylamine. This is a standard and widely employed method for the formation of sulfonamides.

Synthesis of the Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The necessary precursor, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 3-bromo-5-(trifluoromethyl)aniline.

Reaction: Diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Experimental Protocol:

-

Diazotization:

-

Dissolve 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Sulfonylation (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Purification can be achieved by vacuum distillation or chromatography.

-

Final Step: Synthesis of this compound

Reaction: Nucleophilic substitution of the chloride on the sulfonyl chloride by n-butylamine.

Experimental Protocol:

-

Dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add n-butylamine (1.2 equivalents) to the solution. A base such as triethylamine or pyridine (1.2 equivalents) can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Structure-Property Relationships and Scientific Rationale

The specific combination of functional groups in this compound is deliberate, with each component contributing to its overall physicochemical profile.

-

The Sulfonamide Moiety: This functional group is a cornerstone in medicinal chemistry, known for a wide array of biological activities, including antibacterial, diuretic, and anticancer properties. Its acidic proton allows for salt formation, which can be exploited to modulate solubility and bioavailability.

-

The Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity makes it a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton. Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

-

The Bromo Substituent: The presence of a bromine atom offers several advantages in drug design. It increases the molecular weight and can enhance binding to target proteins through halogen bonding, a non-covalent interaction that is gaining increasing recognition in medicinal chemistry. The bromine atom also provides a synthetic handle for further chemical modifications through cross-coupling reactions.

Potential Applications and Future Directions

Given its structural features, this compound is a compound of interest for several research areas:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The combination of the sulfonamide pharmacophore with the modulating effects of the trifluoromethyl and bromo groups makes it a promising candidate for screening against various biological targets.

-

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. This compound could serve as a building block for new agrochemicals.

-

Materials Science: The aromatic and halogenated nature of the molecule suggests potential applications in the development of functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

Further research should focus on the experimental determination of its physicochemical properties to validate the predicted values. Elucidation of its crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions. Biological screening of this compound and its derivatives is warranted to explore its therapeutic potential.

Conclusion

This compound is a molecule with significant potential in various scientific domains. Its synthesis is achievable through established chemical transformations, and its predicted physicochemical properties suggest a lipophilic and weakly acidic compound. The strategic incorporation of the sulfonamide, trifluoromethyl, and bromo moieties provides a rich platform for further chemical exploration and biological evaluation. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of this intriguing molecule.

References

-

Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]

-

PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]

-

MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

ACS Publications. Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. [Link]

-

Chemaxon. Calculators & Predictors. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

CAS Number: 1020252-83-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, a halogenated and trifluoromethylated benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery. While specific public data on this compound is limited, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its synthesis, physicochemical properties, and potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel sulfonamide-based molecular entities.

Introduction: The Strategic Importance of Trifluoromethylated Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Their prevalence stems from their ability to act as bioisosteres for amides and their capacity to engage in key binding interactions with biological targets, often through the sulfonamide moiety's hydrogen bonding capabilities.[4][5]

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design to enhance a compound's pharmacological profile.[6][7] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8] Specifically, the trifluoromethyl group can block metabolic oxidation, increase binding affinity, and improve membrane permeability.[6][7]

This compound combines these two privileged moieties: a benzenesulfonamide core and a trifluoromethyl group. The additional presence of a bromine atom offers a potential handle for further synthetic modification, such as cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. The N-butyl group contributes to the molecule's lipophilicity, which can be crucial for its interaction with biological targets and its pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1020252-83-8 | Pharmaffiliates |

| Molecular Formula | C₁₁H₁₃BrF₃NO₂S | Pharmaffiliates |

| Molecular Weight | 360.19 g/mol | Pharmaffiliates |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (Predicted) | N/A |

| Melting Point | Not available | N/A |

Synthesis and Purification

Synthesis of the Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The synthesis of the sulfonyl chloride precursor can be achieved from commercially available starting materials. A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of the sulfonyl chloride precursor.

Synthesis of this compound: A Proposed Protocol

The final step in the synthesis involves the reaction of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-butylamine. This is a standard procedure for the formation of N-alkylsulfonamides.

Caption: Proposed workflow for the synthesis and purification.

Detailed Protocol:

-

To a stirred solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

-

Slowly add n-butylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[12]

Analytical Characterization (Hypothesized)

The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the protons of the n-butyl group.[13][14][15][16][17] The aromatic protons would appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The N-H proton would likely appear as a broad singlet or triplet, and its chemical shift would be solvent-dependent. The protons of the n-butyl group would appear as a triplet (CH₃), a sextet (CH₂), and a quartet (CH₂-N), with the CH₂-N protons being the most downfield of the aliphatic signals.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group, and the four carbons of the n-butyl group.[18][19] The aromatic carbons would resonate in the range of δ 120-145 ppm, while the aliphatic carbons would appear in the upfield region (δ 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the sulfonamide group, including the N-H stretch (around 3300 cm⁻¹), and the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹, respectively).[20][21][22][23] Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.[24][25][26][27][28] Electrospray ionization (ESI) in positive mode would likely show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific publicly available information on the biological activity of this compound, its structural features suggest several potential applications in drug discovery.

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of many enzyme inhibitors, particularly carbonic anhydrase inhibitors.[3][29] This compound could be explored as an inhibitor of various metalloenzymes.

-

Anticancer and Antimicrobial Agents: Many benzenesulfonamide derivatives have demonstrated potent anticancer and antimicrobial activities.[3][30] The trifluoromethyl group can enhance these activities.

-

Neurological Disorders: The ability of the trifluoromethyl group to increase lipophilicity and blood-brain barrier permeability makes this scaffold a candidate for targeting central nervous system disorders.[31]

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment in fragment-based screening campaigns to identify starting points for the development of new therapeutic agents.[29]

Caption: Potential therapeutic applications of the title compound.

Conclusion

This compound is a synthetically accessible compound with a structural profile that makes it a highly attractive candidate for further investigation in medicinal chemistry. The combination of a benzenesulfonamide core, a trifluoromethyl group, and a bromine handle for further derivatization provides a versatile platform for the development of novel therapeutic agents. While specific biological data for this compound is not yet in the public domain, this technical guide provides a solid foundation for researchers to initiate their own investigations into its synthesis, characterization, and potential applications.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

-

Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. PMC - NIH. Available at: [Link]

-

Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available at: [Link]

-

Trifluoromethyl group. Wikipedia. Available at: [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

-

Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. Available at: [Link]

-

Bioisostere. Wikipedia. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. Available at: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

-

FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... ResearchGate. Available at: [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

FT-IR spectra of (a) chlorosulfonated PS and (b) thioureasulfonamide resin. ResearchGate. Available at: [Link]

-

FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... ResearchGate. Available at: [Link]

-

Spectral Assignments and Reference Data. CONICET. Available at: [Link]

-

Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate. Available at: [Link]

-

meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PMC - NIH. Available at: [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

-

Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

-

Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

- Sulfonamide purification process. Google Patents.

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC - NIH. Available at: [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

-

t-Butyl group towers over other 1H resonances. ACD/Labs. Available at: [Link]

-

N-alkylation of Sufonamides Using Anion Exchange Resin. Taylor & Francis Online. Available at: [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. ACS Publications. Available at: [Link]

-

Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. Available at: [Link]

-

1H NMR Spectrum (PHY0096144). PhytoBank. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. PMC - NIH. Available at: [Link]

-

N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. drughunter.com [drughunter.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. cbijournal.com [cbijournal.com]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. acdlabs.com [acdlabs.com]

- 15. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 16. PhytoBank: 1H NMR Spectrum (PHY0096144) [phytobank.ca]

- 17. N-n-Butyl benzene sulfonamide(3622-84-2) 1H NMR spectrum [chemicalbook.com]

- 18. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. semanticscholar.org [semanticscholar.org]

- 29. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 30. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide, a halogenated and trifluoromethylated aromatic sulfonamide of interest in synthetic and medicinal chemistry. Due to the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. We detail standardized protocols for data acquisition and provide in-depth analyses of the expected spectral features, establishing a reliable blueprint for researchers and drug development professionals engaged in the synthesis and characterization of this compound or its derivatives.

Introduction: The Need for Precise Characterization

This compound (Molecular Formula: C₁₁H₁₃BrF₃NO₂S, Molecular Weight: 360.19 g/mol ) belongs to a class of compounds widely utilized as building blocks in the development of novel therapeutic agents and functional materials. The presence of a bromine atom, a trifluoromethyl group, and a sulfonamide linkage imparts unique chemical properties that are leveraged in drug design.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as MS, IR, and NMR provide a multi-faceted view of a molecule's architecture. Mass spectrometry reveals the molecular weight and elemental composition, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise connectivity and chemical environment of atoms within the molecule. This guide explains the theoretical underpinnings and practical application of these techniques for the definitive characterization of the title compound.

Mass Spectrometry (MS): Unveiling the Molecular Ion

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, Electrospray Ionization (ESI) is a preferred soft ionization technique that typically allows for the observation of the intact molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-600.

Predicted Data Interpretation

The most critical feature in the mass spectrum is the molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), a characteristic doublet of peaks will be observed.

-

[M+H]⁺ Peak: Expected at m/z 360.99 (calculated for C₁₁H₁₄⁷⁹BrF₃NO₂S⁺).

-

[M+2+H]⁺ Peak: A second peak of nearly equal intensity will appear at m/z 362.99 (calculated for C₁₁H₁₄⁸¹BrF₃NO₂S⁺).

This distinctive "A+2" isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z | Predicted Observation |

|---|---|---|

| [C₁₁H₁₄⁷⁹BrF₃NO₂S+H]⁺ | 360.9984 | Prominent peak |

| [C₁₁H₁₄⁸¹BrF₃NO₂S+H]⁺ | 362.9964 | Peak of ~97% relative intensity to 360.9984 |

Workflow for MS Analysis

Caption: Workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is exceptionally useful for identifying the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal first.

-

Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum.

Predicted Data Interpretation

The IR spectrum will be dominated by absorptions corresponding to the sulfonamide, trifluoromethyl, and substituted benzene ring functionalities.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| ~3350 | Medium | N-H stretch | Sulfonamide (N-H) |

| 3100-3000 | Weak | C-H stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H stretch | Alkyl (Butyl group) |

| ~1350 & ~1160 | Strong | S=O asymmetric & symmetric stretch | Sulfonyl (SO₂) |

| 1300-1100 | Strong | C-F stretch | Trifluoromethyl (CF₃) |

| ~1580, ~1470 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~700-550 | Medium | C-Br stretch | Aryl Bromide |

The strong absorptions for the S=O and C-F stretches are particularly diagnostic for confirming the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the connectivity of every proton and carbon atom can be determined.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment (e.g., BBDE) is standard to produce singlets for each unique carbon.

Logical Framework for NMR Interpretation

Caption: Integrated logic for NMR-based structure confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

-

Aromatic Region (δ 8.2-7.8 ppm): The three protons on the benzene ring will appear as distinct signals. Due to the substitution pattern, they will likely present as two singlets (or very finely split doublets/triplets) and one triplet, each integrating to 1H. The proton between the bromine and CF₃ groups will be the most downfield.

-

Sulfonamide NH (δ ~5.0 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂) integrating to 1H. The chemical shift can be highly variable and concentration-dependent.

-

Butyl Chain (δ 3.1-0.9 ppm):

-

-CH₂-NH- (δ ~3.0 ppm): A triplet or quartet integrating to 2H.

-

-CH₂-CH₂-NH- (δ ~1.6 ppm): A multiplet (sextet) integrating to 2H.

-

-CH₂-CH₃ (δ ~1.4 ppm): A multiplet (sextet) integrating to 2H.

-

-CH₃ (δ ~0.9 ppm): A triplet integrating to 3H.

-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

-

Aromatic Carbons (δ 145-120 ppm): Six distinct signals are expected. The carbons directly attached to the sulfonyl group and the trifluoromethyl group will be the most downfield. The carbon attached to the CF₃ group will appear as a quartet due to ¹³C-¹⁹F coupling (¹JCF ≈ 272 Hz). The carbon attached to bromine will be observed around δ 122 ppm.

-

Trifluoromethyl Carbon (δ ~123 ppm): A prominent quartet with a large coupling constant (¹JCF).

-

Butyl Chain Carbons (δ 43-13 ppm): Four signals corresponding to the butyl group carbons.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from all three techniques.

-

MS confirms the molecular formula (C₁₁H₁₃BrF₃NO₂S) through the accurate mass and the unmistakable Br isotopic pattern.

-

IR confirms the presence of key functional groups : N-H, SO₂, CF₃, and the aromatic ring.

-

NMR provides the final, unambiguous proof of structure , mapping out the carbon-hydrogen framework, confirming the 1,3,5-substitution pattern on the benzene ring, and verifying the structure of the N-butyl chain.

Together, these data points form a self-validating system that allows for the confident identification of this compound.

References

For the purpose of this predictive guide, references to general spectroscopic principles and data for analogous compounds are provided.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. IR Spectrum of N-butylbenzenesulfonamide. National Institute of Standards and Technology. [Link]

-

Al-Masoudi, N. A., et al. (2015). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 20(9), 15698–15711. [Link]

Solubility of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and discuss the critical factors that influence this pivotal physicochemical property.

Introduction to this compound

This compound is a sulfonamide derivative with the molecular formula C11H13BrF3NO2S and a molecular weight of 360.19 g/mol .[1] The presence of a trifluoromethyl group, a bromine atom, and a sulfonamide moiety suggests a compound with complex solubility behavior, influenced by polarity, hydrogen bonding capabilities, and molecular size. Understanding its solubility is paramount for applications in medicinal chemistry, materials science, and chemical synthesis, as it directly impacts formulation, bioavailability, and reaction kinetics.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1020252-83-8 | [1] |

| Molecular Formula | C11H13BrF3NO2S | [1] |

| Molecular Weight | 360.19 | [1] |

| Appearance | Not specified (likely a solid) | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Theoretical Framework for Solubility Prediction

The core principle is that "like dissolves like." Solvents with solubility parameters similar to that of the solute are more likely to be effective at dissolving it. The solubility parameter (δ) is a numerical value that indicates the relative solvency behavior of a specific solvent.

Caption: A simplified workflow for predicting the solubility of a compound using the Hildebrand solubility approach.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The isothermal saturation method is a robust and widely used technique for this purpose.[3] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol: Isothermal Saturation Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, hexane)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks

-

A suitable analytical instrument (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection: After equilibration, carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Step-by-step experimental workflow for determining solubility via the isothermal saturation method.

Factors Influencing the Solubility of this compound

Several factors will influence the solubility of this compound in organic solvents.[4][5]

-

Solvent Polarity: The presence of both polar (sulfonamide) and non-polar (butyl group, brominated trifluoromethylphenyl ring) moieties suggests that the solubility will be highly dependent on the polarity of the solvent. Polar solvents are likely to interact favorably with the sulfonamide group, while non-polar solvents will have a greater affinity for the non-polar regions of the molecule.

-

Hydrogen Bonding: The sulfonamide group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to exhibit higher solubility for this compound compared to aprotic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic.

-

Molecular Structure: The bulky trifluoromethyl and bromo substituents may create steric hindrance, affecting how solvent molecules pack around the solute.[6]

Anticipated Solubility Trends and Data Presentation

Based on the principles outlined above, a hypothetical solubility profile can be anticipated. This should be confirmed experimentally.

Table for Experimental Data:

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) at 25°C | Observations |

| Hexane | 1.9 | ||

| Toluene | 2.4 | ||

| Diethyl Ether | 4.3 | ||

| Chloroform | 4.8 | ||

| Ethyl Acetate | 6.0 | ||

| Acetone | 21 | ||

| Ethanol | 25 | ||

| Methanol | 33 | ||

| Dimethyl Sulfoxide (DMSO) | 47 | ||

| Water | 80 |

Conclusion

While pre-existing quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its determination and interpretation. By combining theoretical predictions with rigorous experimental work, researchers can gain a thorough understanding of this compound's solubility profile. This knowledge is critical for its effective application in drug development and other scientific disciplines.

References

- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.

- Solubility prediction of sulfonamides at various temperatures using a single determination.

- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Validation of an analytical method for the study of the solubility of some sulfonamides in cosolvent mixtures by ultraviolet spectrophotometry. SciELO.

- (PDF) Solubility prediction of sulfonamides at various temperatures using a single determination.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide.

- factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

- Factors that Affect the Solubility of Drugs. Pharmaguideline.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 5. ijnrd.org [ijnrd.org]

- 6. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. As a compound featuring a sulfonamide core, a trifluoromethyl group, and a bromine substituent, its behavior under thermal stress is of critical importance for safe handling, storage, formulation, and regulatory compliance in pharmaceutical and agrochemical development. This document outlines robust, field-proven methodologies for characterizing the compound's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further proposes the primary decomposition pathways based on established chemical principles and details a systematic workflow for the identification of degradation products using hyphenated analytical techniques. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, practical understanding of the molecule's intrinsic stability.

Introduction: The Criticality of Thermal Stability

This compound is a multifaceted molecule with potential applications in medicinal chemistry and materials science. The benzenesulfonamide moiety is a well-established pharmacophore, while the trifluoromethyl group is known to enhance metabolic stability and lipophilicity.[1] The bromine atom offers a site for further synthetic modification. Understanding the thermal stability of such an active pharmaceutical ingredient (API) or intermediate is not merely an academic exercise; it is a foundational requirement for all stages of development.

The purpose of stability testing is to furnish evidence on how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[2] This data is used to establish a re-test period or shelf life and to recommend storage conditions.[2][3] Inadequate thermal stability can lead to:

-

Loss of Potency: Degradation of the parent molecule reduces its effective concentration.

-

Formation of Toxic Impurities: Decomposition products may have undesirable toxicological profiles.

-

Compromised Physical Properties: Changes in solid-state form, such as melting or amorphous conversion, can affect dissolution and bioavailability.

-

Safety Hazards: Uncontrolled, exothermic decomposition can pose risks of fire or explosion during manufacturing and storage.

This guide provides the scientific framework for a thorough and defensible evaluation of the thermal characteristics of this compound.

Core Methodologies for Thermal Analysis

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete picture of thermal behavior.[4] TGA measures mass changes with temperature, identifying when decomposition begins, while DSC measures the heat flow associated with thermal events, revealing melting, phase transitions, and the energetics of decomposition (exothermic or endothermic).[4]

Thermogravimetric Analysis (TGA) Protocol

Causality: The TGA protocol is designed to determine the onset temperature of mass loss and the overall decomposition profile. Performing the analysis under an inert nitrogen atmosphere is crucial to isolate the intrinsic thermal decomposition from oxidative processes, providing a clearer, baseline instability profile. A controlled heating rate ensures thermal equilibrium and high-resolution data. This methodology aligns with established standards for compositional analysis by thermogravimetry.[5][6][7]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]

-

-

Data Analysis: Plot the sample mass (%) against temperature (°C). Determine the onset temperature of decomposition (Tonset), typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Causality: The DSC protocol identifies the melting point (an important physicochemical parameter) and the energy released or absorbed during decomposition. An exothermic decomposition event, indicated by a negative heat flow, signals a potential safety hazard that must be quantified. Hermetically sealed pans are used to contain any evolved gases and prevent mass loss before the decomposition event, ensuring an accurate enthalpy measurement.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as a reference.[8]

-

Atmosphere: Maintain a nitrogen purge of the DSC cell at 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C (or a temperature beyond the final TGA event) at a heating rate of 10 °C/min.[8]

-

-

Data Analysis: Plot the heat flow (W/g) against temperature (°C). Identify the endothermic peak corresponding to the melting point (Tm) and any subsequent exothermic or endothermic peaks associated with decomposition. Integrate the peak areas to determine the enthalpy of fusion (ΔHfus) and the enthalpy of decomposition (ΔHdecomp).

Predicted Thermal Behavior and Data Interpretation

While specific data for the title compound is not publicly available, a scientifically sound prediction can be made based on its constituent moieties.

Expected Data Summary:

| Parameter | Technique | Predicted Observation | Rationale |

| Melting Point (Tm) | DSC | Sharp endotherm | Crystalline solid behavior. The exact temperature depends on crystal lattice energy. |

| Decomposition Onset (Tonset) | TGA | > 200 °C | Sulfonamides are generally stable compounds.[9] The trifluoromethyl group often enhances thermal stability.[10] |

| Mass Loss Profile | TGA | Multi-step decomposition | Initial loss of the N-butyl group, followed by fragmentation of the aromatic core (cleavage of C-S, C-Br, C-CF3 bonds). |

| Decomposition Energetics | DSC | Complex profile, likely with a significant exothermic event | Bond-breaking is endothermic, but the formation of stable small molecules (gases) and potential secondary reactions can be highly exothermic. |

Proposed Decomposition Pathways and Degradant Identification

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds under thermal stress. The two most probable primary fragmentation points are the Sulfur-Nitrogen (S-N) bond and the Carbon-Sulfur (C-S) bond .

Proposed Primary Decomposition Pathways:

-

S-N Bond Cleavage (Homolytic): This pathway would generate a benzenesulfonyl radical and an N-butylaminyl radical. The N-butyl fragment is highly unstable and would likely undergo further reactions, such as disproportionation or hydrogen abstraction, to form butane, butene, and other small hydrocarbons.

-

C-S Bond Cleavage (Homolytic): This would lead to the formation of a 3-bromo-5-(trifluoromethyl)phenyl radical and a sulfonamide-derived radical. This pathway is common in the thermal degradation of aromatic sulfonamides.

Subsequent decomposition would involve the fragmentation of these initial radical species, leading to the evolution of gases such as sulfur dioxide (SO₂), nitrogen oxides (NOₓ), and various halogenated and fluorinated organic fragments.

Workflow for Degradant Identification

A comprehensive strategy for identifying decomposition products is essential and mandated by regulatory bodies like the ICH.[11][12] Forced degradation studies, where the compound is intentionally stressed, are used to generate these products for analysis.[11]

`dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} ` Caption: Workflow for Identification of Thermal Degradants.

Protocol for Degradant Analysis:

-

Forced Degradation: Heat a sample of the compound in a sealed vial at a temperature just below its Tonset (e.g., 180-200 °C) for a defined period (e.g., 24-72 hours). This generates a sufficient quantity of degradation products for detection.

-

Sample Preparation: Dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water).

-

LC-MS/MS Analysis: Inject the solution into a Liquid Chromatography-Mass Spectrometry system.[13]

-

Rationale: LC-MS is the premier technique for separating and identifying unknown, non-volatile, and semi-volatile degradation products in complex mixtures without requiring their isolation.[13][14]

-

Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to aid ionization).

-

Detection: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent ions and their fragmentation patterns (MS/MS), which are crucial for structure elucidation.[12][15]

-

-

Headspace GC-MS Analysis: Analyze the headspace gas of the sealed vial from the forced degradation study using Gas Chromatography-Mass Spectrometry.

-

Rationale: This technique is ideal for identifying volatile decomposition products (e.g., SO₂, butene) that would be lost in an LC-MS analysis.

-

Method: A gas-tight syringe is used to sample the headspace and inject it into the GC-MS. The components are separated based on their boiling points and identified by their mass spectra.

-

Conclusion and Recommendations

The thermal stability of this compound is a critical quality attribute that must be thoroughly investigated. The methodologies presented in this guide, combining TGA and DSC for initial characterization followed by a systematic LC-MS and GC-MS approach for degradant identification, provide a robust framework for this assessment. The compound is predicted to be thermally stable to temperatures approaching 200 °C, but its decomposition is likely to be complex and potentially exothermic.

Key Recommendations:

-

Routine Stability Testing: Implement the described TGA and DSC methods as part of routine quality control for all manufactured batches.

-

Forced Degradation Studies: Conduct comprehensive forced degradation studies as per ICH Q1A(R2) guidelines to identify and characterize potential impurities.[16][17][18]

-

Storage Conditions: Based on the stability data, establish clear storage conditions (e.g., "Store at controlled room temperature, protected from heat") to ensure product integrity.

-

Process Safety: The potential for exothermic decomposition must be considered during process development, especially for operations involving heating, milling, or drying.

By adhering to these principles, researchers and developers can ensure the safety, quality, and efficacy of products containing this compound.

References

-

ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [5][6][7][19][20]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [16][18]

-

International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [2][17]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [3]

-

Jia, B., & Li, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 899-923. [13]

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-Line, 24(2), 1-14. (Note: A direct URL to the original article is not consistently available; referencing the journal and issue is standard practice).

-

Patel, K., et al. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. Journal of Pharmaceutical Analysis, 8(4), 251-261. [11][12]

-

AMI Instruments. (2024). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [4]

-

BenchChem. An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. [8]

-

Zhang, H., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18981–18986. [10]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [1]

-

El-Sayed, Y. S., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1629. [9]

-

Dong, G., et al. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Journal of Peptide Science, e3652. [15]

-

Liu, D., et al. (2009). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy. Journal of Pharmaceutical Sciences, 98(8), 2848-2857. [14]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Thermal Analysis in Pharmaceuticals | AMI Tech Library [ami-instruments.com]

- 5. infinitalab.com [infinitalab.com]

- 6. store.astm.org [store.astm.org]

- 7. img.antpedia.com [img.antpedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 18. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. kalite.com [kalite.com]

The Trifluoromethylated Benzenesulfonamide Moiety: A Technical Guide to Mechanisms of Action

Abstract

The incorporation of trifluoromethyl groups into benzenesulfonamide scaffolds represents a cornerstone of modern medicinal chemistry. This strategic fluorination imparts unique physicochemical properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, bioavailability, and target-specific affinity. This technical guide provides an in-depth exploration of the mechanisms of action for this important class of molecules, with a particular focus on their roles as selective enzyme inhibitors. We will dissect the molecular interactions, present quantitative data, and provide detailed experimental protocols to offer researchers, scientists, and drug development professionals a comprehensive understanding of this versatile chemical motif.

Introduction: The Power of Fluorination in Drug Design

The trifluoromethyl (-CF3) group is a highly valued substituent in drug design due to its potent effects on a molecule's properties. The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][2] This increased stability often results in a longer in vivo half-life and a more predictable pharmacokinetic profile.[2] Furthermore, the trifluoromethyl group is strongly electron-withdrawing and increases lipophilicity, which can enhance membrane permeability and improve binding affinity to biological targets.[1][2]

When combined with the benzenesulfonamide framework, a well-established pharmacophore known for its ability to target enzymes like carbonic anhydrases and cyclooxygenases, the resulting trifluoromethylated benzenesulfonamides are potent and often highly selective therapeutic agents.[3][4][5] This guide will primarily focus on one of the most well-characterized examples of this class: the selective inhibition of cyclooxygenase-2 (COX-2).

Core Mechanism of Action: Selective COX-2 Inhibition

A prominent example of a trifluoromethylated benzenesulfonamide is Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[6] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][8]

2.1. The Cyclooxygenase (COX) Enzymes and Inflammation

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandin H2, a precursor for various prostaglandins and thromboxanes.[8] Prostaglandins are key mediators of inflammation, pain, and fever.[8][9]

-

COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining and supporting platelet aggregation.[9]

-

COX-2 , in contrast, is typically induced at sites of inflammation by stimuli like cytokines and growth factors.[3][9]

By selectively inhibiting COX-2, drugs like Celecoxib can reduce the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][9]

2.2. Molecular Interactions and the Role of the Trifluoromethyl Group

The selectivity of Celecoxib for COX-2 is attributed to its chemical structure. The trifluoromethylated benzenesulfonamide moiety plays a crucial role in this specific binding. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1.[9] The sulfonamide side chain of Celecoxib binds to a hydrophilic region near the active site of COX-2.[3][8] The trifluoromethyl group contributes to this selective binding through favorable steric and electronic interactions within this larger pocket, enhancing the compound's affinity for COX-2 over COX-1.[2][3] Celecoxib is approximately 10-20 times more selective for COX-2 than for COX-1.[3]

Below is a diagram illustrating the prostaglandin synthesis pathway and the point of inhibition by trifluoromethylated benzenesulfonamides like Celecoxib.

Caption: Simplified Prostaglandin Synthesis Pathway and COX-2 Inhibition.

Broader Biological Activities and Other Potential Targets

While COX-2 inhibition is a major mechanism, the trifluoromethylated benzenesulfonamide scaffold is versatile and has been explored for other therapeutic targets.

3.1. Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[10] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Different CA isoforms are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and high-altitude sickness.[5][11]

The incorporation of a trifluoromethyl group can modulate the inhibitory activity and selectivity of benzenesulfonamides against different CA isoforms.[5] For instance, some trifluoromethylated benzenesulfonamides have shown potent inhibition of tumor-associated CA isoforms like CA IX and CA XII, making them interesting candidates for anticancer drug development.[10]

3.2. Other Therapeutic Areas

The unique properties conferred by the trifluoromethyl group make this scaffold a valuable building block in the synthesis of pharmaceuticals for a wide range of diseases.[12][13] Derivatives have been investigated as:

-

URAT1 transporter inhibitors for the treatment of hyperuricemia and gout.[14]

-

Anticancer agents through mechanisms beyond CA inhibition, such as the induction of apoptosis and cell cycle arrest.[15]

-

Insecticides , where they act as insect growth regulators by inhibiting chitin synthesis.[16][17][18]

Experimental Validation of Mechanism of Action

A robust understanding of a compound's mechanism of action relies on rigorous experimental validation. Below are representative protocols for assessing the inhibitory activity of trifluoromethylated benzenesulfonamides.

4.1. In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2, a process that can be monitored using a colorimetric probe.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified human recombinant COX-2 enzyme in the assay buffer.

-

Prepare a stock solution of the trifluoromethylated benzenesulfonamide test compound in a suitable solvent (e.g., DMSO).

-

Prepare solutions of arachidonic acid (substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

-

Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and the colorimetric probe.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The following diagram outlines the general workflow for this type of in vitro enzyme inhibition assay.

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

4.2. Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the effect of the test compound on the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., macrophages like RAW 264.7) that can be stimulated to produce PGE2.

-

-

Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the trifluoromethylated benzenesulfonamide test compound for a specified pre-incubation period.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and PGE2 production.

-

-

PGE2 Measurement:

-

After an appropriate incubation time, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

-

Data Analysis:

-

Plot the PGE2 concentration against the inhibitor concentration to determine the cellular IC50 value.

-

Quantitative Data Summary

The following table provides a representative comparison of the inhibitory potency of a trifluoromethylated benzenesulfonamide (Celecoxib) against COX-1 and COX-2, highlighting its selectivity.

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Celecoxib | COX-1 | ~15 | ~375 |

| COX-2 | ~0.04 | ||

| Ibuprofen | COX-1 | ~13 | ~0.5 |

| COX-2 | ~25 |

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for illustrative purposes.

Conclusion and Future Perspectives

Trifluoromethylated benzenesulfonamides represent a highly successful class of compounds in drug discovery, largely due to the advantageous physicochemical properties imparted by the trifluoromethyl group. Their mechanism of action, particularly as selective COX-2 inhibitors, is well-established and serves as a paradigm for rational drug design.

Future research in this area will likely focus on:

-

Exploring new therapeutic targets: The versatility of the scaffold suggests that novel derivatives could be developed to target other enzymes or receptors with high affinity and selectivity.

-

Fine-tuning selectivity: For targets like carbonic anhydrases, where multiple isoforms exist, further structural modifications could lead to compounds with improved isoform-selectivity and reduced off-target effects.

-

Applications in agrochemicals and materials science: The inherent stability and unique properties of these compounds will continue to be exploited in non-pharmaceutical applications.[12][13]

By understanding the fundamental principles of their mechanism of action, researchers can continue to leverage the power of the trifluoromethylated benzenesulfonamide motif to develop innovative solutions for human health and beyond.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Celecoxib - Wikipedia. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

Trifluoromethyl group - Wikipedia. [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

-

4-(Trifluoromethyl)benzenesulfonamide - MySkinRecipes. [Link]

-

Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC - NIH. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. [Link]

-

Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central. [Link]

-

Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed. [Link]

-

Benzoylurea insecticide - Wikipedia. [Link]

-

Triflumuron - Grokipedia. [Link]

-

Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PubMed Central. [Link]

-

Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC - NIH. [Link]

-

Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Celecoxib - Wikipedia [en.wikipedia.org]

- 4. 4-(Trifluoromethyl)benzenesulfonamide [myskinrecipes.com]

- 5. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Trifluoromethyl benzenesulfonate | 1197209-25-8 | Benchchem [benchchem.com]

- 15. ClinPGx [clinpgx.org]

- 16. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic In Silico Workflow for Characterizing 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide Interactions

Abstract